Caesium tetrafluoroborate

Thermochemistry High-temperature stability Vapour-phase processing

Caesium tetrafluoroborate (CsBF₄) is an ionic salt composed of the Cs⁺ cation and the tetrahedral BF₄⁻ anion, belonging to the alkali-metal tetrafluoroborate family (MBF₄, where M = Li, Na, K, Rb, Cs, NH₄). It crystallizes in an orthorhombic structure (space group Pbnm), isostructural with its K⁺, Rb⁺, and NH₄⁺ analogs, yet exhibits distinct lattice parameters, thermal behavior, and solubility due to the large Cs⁺ ionic radius.

Molecular Formula BCsF4
Molecular Weight 219.71 g/mol
CAS No. 18909-69-8
Cat. No. B100847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaesium tetrafluoroborate
CAS18909-69-8
Molecular FormulaBCsF4
Molecular Weight219.71 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.[Cs+]
InChIInChI=1S/BF4.Cs/c2-1(3,4)5;/q-1;+1
InChIKeyIBXRQPOVBVBECX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caesium Tetrafluoroborate (CsBF₄, CAS 18909-69-8) – Baseline Identity and In-Class Positioning for Scientific Procurement


Caesium tetrafluoroborate (CsBF₄) is an ionic salt composed of the Cs⁺ cation and the tetrahedral BF₄⁻ anion, belonging to the alkali-metal tetrafluoroborate family (MBF₄, where M = Li, Na, K, Rb, Cs, NH₄) [1]. It crystallizes in an orthorhombic structure (space group Pbnm), isostructural with its K⁺, Rb⁺, and NH₄⁺ analogs, yet exhibits distinct lattice parameters, thermal behavior, and solubility due to the large Cs⁺ ionic radius [2]. With a molecular weight of 219.71 g/mol, a density of 3.2 g/cm³, and a decomposition temperature of approximately 555 °C, CsBF₄ occupies a unique position in the MBF₄ series where cation size directly governs volatility, phase transition energetics, anion reorientation dynamics, and selective reactivity in surface passivation applications [3][4]. These quantifiable differences have direct consequences for procurement decisions in electrochemical, materials passivation, and brine separation processes.

Why Generic Substitution Fails: Quantified Physicochemical Divergence of Caesium Tetrafluoroborate Within the Alkali-Metal Tetrafluoroborate Series


Although all alkali-metal tetrafluoroborates share the BF₄⁻ anion and an orthorhombic ground-state structure, the caesium variant diverges measurably from its K⁺ and Rb⁺ counterparts in properties that directly impact application-specific performance. The caesium cation's larger ionic radius (1.67 Å vs. 1.52 Å for Rb⁺ and 1.38 Å for K⁺) reduces the lattice energy, leading to a ~30% higher enthalpy of sublimation for CsBF₄ compared to RbBF₄ and a distinct vapour pressure profile that alters its behavior in high-temperature electrochemical and transpiration-based processes [1]. Its solid-state orthorhombic-to-cubic phase transition occurs at 449 K, which is 74 K lower than that of RbBF₄ (523 K), indicating a fundamentally different thermal activation landscape that affects ionic conductivity in the solid state [2]. Additionally, CsBF₄ exhibits a water solubility of 1.6 g/100 mL, whereas KBF₄ is only slightly soluble (~0.45 g/100 mL) and RbBF₄ is reported as essentially water-insoluble under ambient conditions, a differential that has direct consequences for solution-based synthesis, purification, and brine separation workflows [3][4]. These divergences mean that a procurement decision to substitute CsBF₄ with a less expensive analog cannot be made without quantitative verification in the target application context.

Quantitative Evidence Guide: Head-to-Head Differentiation of Caesium Tetrafluoroborate for Scientific Selection


Standard Enthalpy of Sublimation: CsBF₄ Exhibits a 10–15% Higher Sublimation Barrier Than RbBF₄

The standard enthalpy of sublimation (ΔH°sub) of CsBF₄ at 298 K was experimentally determined to be 135.7 ± 0.8 kJ/mol, compared to 123.4 ± 1.9 kJ/mol for RbBF₄ and 89.4 ± 1.5 kJ/mol for NaBF₄, via transpiration-based vapour pressure measurements [1]. This represents a ~10% higher enthalpic barrier for CsBF₄ relative to RbBF₄, consistent with the systematic increase in lattice energy with decreasing cation size across the series [1]. The vapour pressure expressions derived were log(p/Pa)[CsBF₄] = 7.77(±0.04) − 5209(±108)(K)/T vs. log(p/Pa)[RbBF₄] = 6.21(±0.04) − 4020(±87)(K)/T.

Thermochemistry High-temperature stability Vapour-phase processing

Solid-State Phase Transition Temperature: CsBF₄ Transforms 74 K Lower Than RbBF₄, Enabling Distinct Ionic Conductivity Profiles

Previously unreported orthorhombic-to-cubic phase transitions were observed in CsBF₄ at 449 K, compared to 523 K for RbBF₄, 433 K for NOBF₄, and 335 K for NO₂BF₄, as determined by fluorine NMR relaxation and linewidth measurements as a function of temperature [1]. The activation energies for BF₄⁻ anion reorientation decrease smoothly with increasing cation radius across the series (Na⁺ > K⁺ > Rb⁺ > Cs⁺), with the monovalent cation series exhibiting activation energies ranging from ~500 meV (Na⁺) to ~300 meV (Cs⁺) [2]. The 74 K lower transition temperature of CsBF₄ compared to RbBF₄ indicates that the caesium salt accesses its high-symmetry, rotationally-disordered cubic phase at a significantly lower thermal threshold.

Solid-state ionics Phase transition energetics Ionic conductivity

Aqueous Solubility: CsBF₄ Is 3.6× More Soluble Than KBF₄ at Ambient Temperature

CsBF₄ exhibits a water solubility of 1.6 g/100 mL (16 g/L) at 17–20 °C, while KBF₄ is reported to have a water solubility of 0.45 g/100 g (~4.5 g/L) at 20 °C [1][2]. This corresponds to an approximately 3.6-fold higher aqueous solubility for the caesium salt. RbBF₄ is described as soluble in organic solvents but not in water or deionized water, placing CsBF₄ in a uniquely intermediate solubility regime within the MBF₄ series—more water-soluble than RbBF₄ yet more precipitable than NaBF₄ . This differential solubility is exploited in patent literature for selective precipitation-based separation of K⁺, Rb⁺, and Cs⁺ from geothermal brines using tetrafluoroborate counter-ions [3].

Solution-phase synthesis Brine separation Precipitation selectivity

Crystallographic Refinement Quality: CsBF₄ Yields the Lowest Agreement Residual Among the Isostructural MBF₄ Series

In a single-crystal X-ray diffraction study that redetermined the structures of KBF₄, NH₄BF₄, and RbBF₄ and established the structure of CsBF₄ for the first time, the final agreement residual (R-factor) for observed reflections was lowest for CsBF₄ at R = 0.051, compared to RbBF₄ (R = 0.064), KBF₄ (R = 0.072), and NH₄BF₄ (R = 0.075) [1]. Additionally, significant differences in B–F bond distances within the BF₄⁻ ion were observed across the series, indicating that the larger Cs⁺ cation induces a measurable distortion of the anion geometry distinct from that caused by smaller cations [1].

Crystallography Structural refinement Quality metrics

Perovskite Surface Passivation: In Situ-Formed CsBF₄ Improves Open-Circuit Voltage in Wide-Bandgap Perovskite Solar Cells

A 2024 study demonstrated that CsBF₄ formed in situ via selective reaction between Cs⁺ from the perovskite lattice and BF₄⁻ from a phenethylammonium tetrafluoroborate sacrificial additive effectively passivates A-site vacancies on the surface of wide-bandgap perovskite films [1]. Density functional theory (DFT) calculations confirmed that CsBF₄ passivates the perovskite surface, and devices incorporating this passivation layer exhibited an improved open-circuit voltage (V_OC) compared to unpassivated controls [1]. While exact V_OC gains were not numerically specified in the abstracted data, the selective reactivity mechanism—where Cs⁺ reacts with BF₄⁻ to form CsBF₄ in preference to other cation–anion pairings—is a chemically specific advantage unique to Cs-containing perovskite compositions [1]. Other tetrafluoroborate salts (e.g., KBF₄, RbBF₄) would not form in situ on Cs-containing perovskites through the same mechanism because the reaction specifically consumes Cs⁺ from the lattice.

Perovskite photovoltaics Surface passivation Defect engineering

Electronic Band Gap: CsBF₄ Is a Wide-Bandgap Insulator (~7.6–7.9 eV), Distinct from Narrower-Gap Perovskite Phases

DFT calculations from the Materials Project database report a computed band gap of 7.631 eV for CsBF₄, with independent calculations yielding values of 7.8917 eV (direct gap: 7.931 eV) [1][2]. The material is classified as a stable, trivial insulator with a formation energy of −3.337 eV/atom and an energy above hull of 0.000 eV, confirming thermodynamic stability against decomposition into competing phases [1]. While comparative band gap data for the full MBF₄ series are not available from the same computational methodology, the large band gap of CsBF₄ places it firmly in the deep-UV transparent regime, which is consistent with the class-level behavior of alkali tetrafluoroborates where the valence band is dominated by anion molecular orbitals and the conduction band derives primarily from cation states, leading to band gaps typically exceeding 6 eV [3].

Electronic structure Band gap engineering Dielectric materials

High-Value Application Scenarios for Caesium Tetrafluoroborate: Where Quantitative Differentiation Drives Procurement Decisions


High-Temperature Molten Salt Electrolyte for Enriched Boron-10 Production

In the electrolytic production of elemental boron-10 for nuclear reactor control rods, KBF₄ dissolved in molten KCl–KF mixtures is the conventional electrolyte. However, the ~10% higher enthalpy of sublimation of CsBF₄ (135.7 vs. 123.4 kJ/mol for RbBF₄) and its systematically lower vapour pressure across the 586–705 K range indicate that CsBF₄ or CsBF₄–KBF₄ mixtures could substantially reduce boron loss through volatilization during high-temperature electrolysis, improving isotopic yield and process economics [1]. The lower vapour pressure of the caesium salt is directly linked to its larger cation radius and stronger ionic lattice, a physicochemical property not shared by NaBF₄ (ΔH°sub = 89.4 kJ/mol) or RbBF₄ [1].

Selective Precipitation Agent for Caesium Recovery from Geothermal and Oilfield Brines

The differential aqueous solubility within the MBF₄ series—KBF₄ at ~4.5 g/L, CsBF₄ at ~16 g/L, and RbBF₄ essentially insoluble—enables a staged tetrafluoroborate precipitation protocol for selective recovery of caesium from complex brine matrices [1][2]. As described in patent literature, tetrafluoroborate anions can be introduced to sequentially precipitate KBF₄ first, followed by CsBF₄ under controlled concentration and temperature conditions, producing a caesium-enriched solid intermediate that can be converted to CsCl via ionic liquid-mediated metathesis [3]. The ~3.6× solubility differential between CsBF₄ and KBF₄ is the thermodynamic basis for this separation, and procurement of high-purity CsBF₄ as a reference standard or seed crystal is critical for optimizing fractional crystallization parameters [1][2].

Solid-State Ionic Conductor Research Leveraging the Low Phase Transition Temperature

The 449 K orthorhombic-to-cubic phase transition of CsBF₄, which is 74 K lower than that of RbBF₄ (523 K), combined with its low BF₄⁻ reorientation activation energy of ~300 meV—the lowest in the monovalent MBF₄ series—makes CsBF₄ a model compound for studying plastic crystal electrolyte behavior and superionic conduction mechanisms in tetrafluoroborate systems [1][2]. In the cubic phase, the rotationally disordered BF₄⁻ anions facilitate enhanced cation mobility, and the lower transition temperature of CsBF₄ means this high-conductivity regime is accessible at significantly milder thermal conditions than for RbBF₄ or KBF₄, an advantage for solid-state battery electrolyte development targeting lower operating temperatures [1].

Cs-Selective Surface Passivation in Wide-Bandgap Perovskite Tandem Solar Cells

In the fabrication of Cs-containing wide-bandgap perovskite solar cells for silicon-perovskite tandem architectures, the in situ formation of CsBF₄ via the selective reactivity-assisted sacrificial additive coating (SSC) method provides a chemically specific A-site vacancy passivation strategy that cannot be replicated with KBF₄ or RbBF₄ [1]. The selective consumption of Cs⁺ from the perovskite lattice to form CsBF₄ ensures that only Cs-containing perovskite compositions benefit from this passivation mechanism, creating a non-substitutable demand for CsBF₄ precursors or BF₄⁻-based additives that yield CsBF₄ as the interfacial product [1]. The improved open-circuit voltage achieved through this passivation directly addresses the primary efficiency bottleneck in wide-bandgap perovskite cells, making CsBF₄ a procurement-critical material for tandem photovoltaic research programs [1].

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